Cas no 1226589-78-1 ((1R,2R)-2-methylcyclopropane-1-carbaldehyde)

1226589-78-1 structure
Produktname:(1R,2R)-2-methylcyclopropane-1-carbaldehyde
(1R,2R)-2-methylcyclopropane-1-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (1R,2R)-2-methylcyclopropane-1-carbaldehyde
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- MDL: MFCD24674379
- Inchi: 1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5+/m1/s1
- InChI-Schlüssel: LUAHIAJUNPNXHL-UHNVWZDZSA-N
- Lächelt: [C@@H]1(C=O)C[C@H]1C
(1R,2R)-2-methylcyclopropane-1-carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3076014-1.0g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 1.0g |
$1944.0 | 2025-03-19 | |
Enamine | EN300-3076014-0.1g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 0.1g |
$673.0 | 2025-03-19 | |
Enamine | EN300-3076014-0.05g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 0.05g |
$516.0 | 2025-03-19 | |
Enamine | EN300-3076014-0.5g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 0.5g |
$1516.0 | 2025-03-19 | |
Enamine | EN300-3076014-10.0g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 10.0g |
$8357.0 | 2025-03-19 | |
Enamine | EN300-3076014-5g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95% | 5g |
$5635.0 | 2023-09-05 | |
1PlusChem | 1P02AFDU-500mg |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95% | 500mg |
$1936.00 | 2023-12-25 | |
1PlusChem | 1P02AFDU-2.5g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95% | 2.5g |
$4770.00 | 2023-12-25 | |
1PlusChem | 1P02AFDU-250mg |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95% | 250mg |
$1253.00 | 2023-12-25 | |
Enamine | EN300-3076014-5.0g |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde |
1226589-78-1 | 95.0% | 5.0g |
$5635.0 | 2025-03-19 |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde Verwandte Literatur
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1. Determination of the full structure and absolute stereochemistry of the antifungal agent FR-900848: an X-ray crystallographic study of (1R,3S,4R,6S,7S,9R,10S,12R)-quatercyclopropyl-1,12-dimethanediyl di-4-bromobenzoateAnthony G. M. Barrett,Krista Kasdorf,Gary J. Tustin,David J. Williams J. Chem. Soc. Chem. Commun. 1995 1143
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